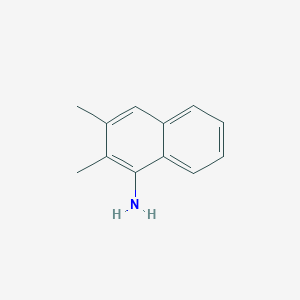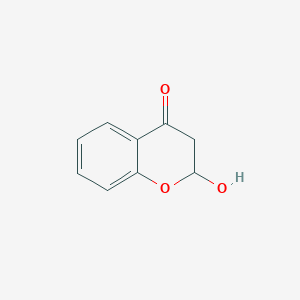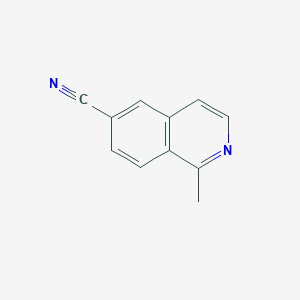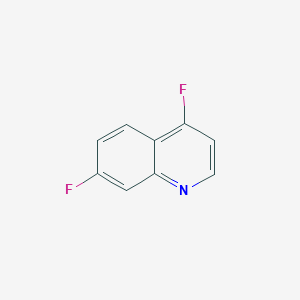
2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- is a complex organic compound belonging to the class of naphthalenones. These compounds are characterized by their bicyclic structure, which includes a naphthalene ring system. The specific stereochemistry of this compound is denoted by the (3alpha,4abeta,8aalpha) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- typically involves multi-step organic reactions. Common synthetic routes may include:
Hydrogenation: Starting from a naphthalene derivative, hydrogenation can be used to reduce the aromatic rings to form the octahydro structure.
Methylation: Introduction of the methyl group at the 3-position can be achieved through various methylation reactions, such as using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to facilitate the hydrogenation process.
Batch or Continuous Flow Reactors: Depending on the scale of production, batch reactors or continuous flow systems may be employed to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Fully saturated hydrocarbons.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Potential use in studying biological pathways and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Naphthalenone, octahydro-3-methyl-: Without specific stereochemistry.
2(1H)-Naphthalenone, octahydro-3-ethyl-: With an ethyl group instead of a methyl group.
2(1H)-Naphthalenone, decahydro-: Fully saturated naphthalenone.
Uniqueness
The unique stereochemistry of 2(1H)-Naphthalenone, octahydro-3-methyl-, (3alpha,4abeta,8aalpha)- distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
Properties
CAS No. |
55332-01-9 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H18O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h8-10H,2-7H2,1H3 |
InChI Key |
MHEYINGBKKDJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCCCC2CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B11916772.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride](/img/structure/B11916784.png)

![4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one](/img/structure/B11916793.png)
![Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B11916797.png)


